![molecular formula C14H13FOS B14015302 (2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14015302.png)
(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane is an organic compound characterized by the presence of a biphenyl core substituted with a fluoro and methoxy group, and a methylsulfane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Substituents: The fluoro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Methylsulfane Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane can undergo various chemical reactions, including:
Reduction: The biphenyl core can be reduced under catalytic hydrogenation conditions to yield a cyclohexyl derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Amines, thiols, base (e.g., sodium hydride)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Cyclohexyl derivative
Substitution: Amino or thiol-substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The methylsulfane moiety may participate in redox reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid
Uniqueness
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. Its combination of fluoro, methoxy, and methylsulfane groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H13FOS |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-fluoro-5-methoxy-1-methylsulfanyl-3-phenylbenzene |
InChI |
InChI=1S/C14H13FOS/c1-16-11-8-12(10-6-4-3-5-7-10)14(15)13(9-11)17-2/h3-9H,1-2H3 |
Clave InChI |
UZMUCBDCDATPSZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)SC)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl](/img/structure/B14015220.png)
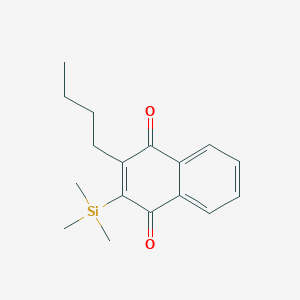

![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate](/img/structure/B14015237.png)
![5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14015241.png)

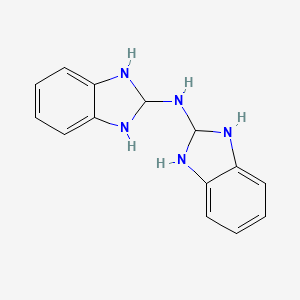

![(2R)-3-amino-4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14015272.png)
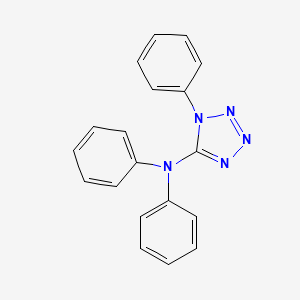
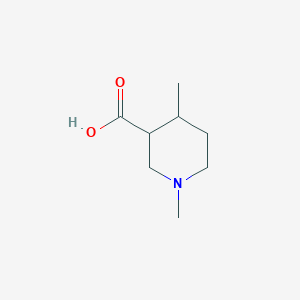
![(4,7-Dioxaspiro[2.5]octan-5-yl)methanol](/img/structure/B14015286.png)
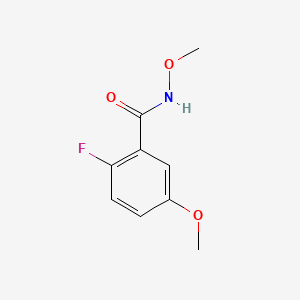
![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
